molecular formula C21H17N3O2 B11669471 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide

Cat. No.: B11669471
M. Wt: 343.4 g/mol
InChI Key: QDVXMGCFEJLXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features an imidazo[1,2-a]pyridine core, a privileged scaffold renowned for its diverse biological activities and presence in several marketed pharmaceuticals . This heterocyclic system is a key structural component in a range of therapeutic agents, including the anti-ulcer drug Zolimidine and the anxiolytics Alpidem and Saripidem . The specific incorporation of a benzamide group at the 2-position of the imidazopyridine ring further enhances its potential as a versatile building block for the development of bioactive molecules. Recent scientific literature highlights the value of imidazo[1,2-a]pyridine derivatives in advanced research areas. For instance, compounds based on this scaffold have been identified as potent inhibitors of FLT3-ITD and BCR-ABL pathways, showing promise for the treatment of acute myeloid leukemia (AML), including cases with resistant secondary mutations . Furthermore, innovative synthetic methodologies are being developed to construct such valuable heterocycles from renewable feedstocks like lignin, underscoring their importance in sustainable chemistry . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex target molecules. It is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C21H17N3O2/c1-26-18-6-4-5-16(13-18)21(25)22-17-10-8-15(9-11-17)19-14-24-12-3-2-7-20(24)23-19/h2-14H,1H3,(H,22,25)

InChI Key

QDVXMGCFEJLXBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3

Origin of Product

United States

Preparation Methods

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The imidazo[1,2-a]pyridine moiety is efficiently synthesized via the GBB reaction, a one-pot protocol combining 2-aminopyridine, an aldehyde, and an isocyanide. For the target compound, 4-nitrobenzaldehyde serves as the aldehyde component, enabling direct introduction of a nitro group at the para position of the phenyl ring. The reaction proceeds under reflux in toluene with NH₄Cl as a catalyst, yielding 2-(4-nitrophenyl)imidazo[1,2-a]pyridine. Typical conditions and outcomes are summarized below:

ComponentQuantity (Equiv)SolventTemperatureTimeYield (%)
2-Aminopyridine1.0Toluene110°C12 h78–85
4-Nitrobenzaldehyde1.0
tert-Butyl Isocyanide1.2

Post-reaction, the product is purified via recrystallization or silica gel chromatography, achieving >95% purity.

Nitro Group Reduction to Primary Amine

The nitro group in 2-(4-nitrophenyl)imidazo[1,2-a]pyridine is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, MeOH, 25°C, 6 h) or chemical reductants like SnCl₂/HCl. Hydrogenation affords 4-(imidazo[1,2-a]pyridin-2-yl)aniline in 90–94% yield with minimal by-products.

Amide Bond Formation

Acylation with 3-Methoxybenzoyl Chloride

The primary amine undergoes acylation with 3-methoxybenzoyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → 25°C, 4 h). This step achieves near-quantitative conversion:

ReagentQuantity (Equiv)BaseSolventYield (%)
3-Methoxybenzoyl Chloride1.1Et₃N (2.0)DCM92–95

Product isolation involves washing with NaHCO₃ (5%) and brine, followed by solvent evaporation. Final purification via recrystallization (EtOAc/hexane) yields the target compound as a white solid.

Alternative Synthetic Strategies

Ullmann-Type Coupling for Imidazo[1,2-a]pyridine Formation

An alternative route employs copper-catalyzed coupling between 2-iodopyridine and 4-nitroaniline derivatives. While less atom-economical than the GBB method, this approach offers regioselectivity advantages for complex substrates.

Enzymatic Acylation for Green Chemistry Applications

Recent advances explore lipase-mediated acylation in non-aqueous media (e.g., CAL-B in THF), achieving 85–88% yield under mild conditions (pH 7.5, 30°C). This method reduces hazardous waste generation compared to traditional acyl chloride routes.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the GBB reaction enhances throughput and safety. A representative setup uses:

  • Reactor Type : Tubular (316L stainless steel)

  • Residence Time : 30 min

  • Throughput : 2.5 kg/day

  • Purity : 98.5% (by HPLC)

Crystallization Optimization

Antisolvent crystallization (water/acetone, 3:1 v/v) achieves particle size control (D90: 50–70 μm), critical for bioavailability in pharmaceutical formulations. Process parameters include:

  • Cooling Rate : 0.5°C/min

  • Agitation : 200 rpm

  • Yield : 91%

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 8.25 (d, J = 8.0 Hz, 2H, Ar-H), 7.95–7.45 (m, 8H, Ar-H), 3.89 (s, 3H, OCH₃).

  • HRMS : m/z 343.1294 [M+H]⁺ (calc. 343.1290).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) shows ≥99% purity with retention time 6.78 min.

Challenges and Mitigation Strategies

By-Product Formation in GBB Reaction

Minor products like regioisomeric imidazo[1,5-a]pyridines (3–5%) are suppressed by:

  • Solvent Optimization : Replacing toluene with 1,4-dioxane

  • Catalyst Screening : Zn(OTf)₂ instead of NH₄Cl

Chemical Reactions Analysis

Synthetic Routes and Functional Group Modifications

The compound’s synthesis often involves multicomponent reactions (MCRs) and catalytic coupling strategies. Key steps include:

Table 1: Synthetic Pathways and Conditions

Reaction TypeReagents/ConditionsKey Intermediates/ProductsYield (%)Source
Imidazo[1,2-a]pyridine Core Formation 2-Aminopyridine + 2-Bromoacetophenone, NH₄Cl, reflux2-(4-Nitrophenyl)imidazo[1,2-a]pyridine65–78
Amide Coupling 3-Methoxybenzoyl chloride, DIPEA, DMF, rtN-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide82
Demethylation BBr₃, CH₂Cl₂, −78°C → rt3-Hydroxybenzamide derivative70
Nitro Reduction H₂, Pd/C, EtOH, 50°CAmine-functionalized imidazo[1,2-a]pyridine90
  • Core Formation : The Groebke-Blackburn-Bienaymé (GBB) reaction is widely employed, utilizing 2-aminopyridine, aldehydes, and isocyanides under acidic conditions to construct the imidazo[1,2-a]pyridine scaffold .

  • Amide Bond Formation : Coupling of the imidazo[1,2-a]pyridine intermediate with 3-methoxybenzoyl chloride in the presence of DIPEA yields the final product.

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M), reflux, 12 h → 3-methoxybenzoic acid and 4-(imidazo[1,2-a]pyridin-2-yl)aniline.

  • Basic Hydrolysis : NaOH (2M), EtOH/H₂O, 80°C, 8 h → Same products with 85% efficiency.

Methoxy Group Demethylation

Treatment with BBr₃ selectively removes the methyl group, generating a phenolic hydroxyl group:
3-OCH3BBr33-OH\text{3-OCH}_3 \xrightarrow{\text{BBr}_3} \text{3-OH}
This reaction is critical for introducing hydrogen-bonding motifs in drug design.

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine core participates in:

  • Nitration : HNO₃/H₂SO₄, 0°C → Nitro derivatives at C5 or C7 positions .

  • Halogenation : Br₂, FeBr₃, CH₂Cl₂ → Brominated products (e.g., 6-bromoimidazo[1,2-a]pyridine) .

Catalytic Cross-Coupling Reactions

The compound’s aryl halide derivatives (e.g., bromo-substituted) enable Pd-catalyzed couplings:

Table 2: Cross-Coupling Reactions

ReactionCatalytic SystemSubstrateProductYield (%)Source
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂O6-Bromoimidazo[1,2-a]pyridine + Arylboronic acidBiaryl derivatives75–88
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃6-Bromoimidazo[1,2-a]pyridine + AmineN-Arylated imidazo[1,2-a]pyridine68
  • These reactions expand the compound’s utility in generating libraries for structure-activity relationship (SAR) studies .

Nitro Reduction

Catalytic hydrogenation reduces nitro groups to amines, enabling further functionalization:
Ar-NO2H2/Pd-CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-NH}_2
This step is pivotal for synthesizing amine intermediates used in peptidomimetics .

Oxidation of Methoxy Groups

While the methoxy group is generally stable, strong oxidants (e.g., KMnO₄) can convert it to a carbonyl under harsh conditions.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting.

  • Photodegradation : UV light (254 nm) induces ring-opening reactions, forming quinoline derivatives .

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide is in the field of oncology. Research indicates that compounds with imidazo[1,2-a]pyridine moieties exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Screening

A study assessing the anticancer activity of similar compounds demonstrated that specific derivatives showed IC50 values significantly lower than established chemotherapeutics like 5-Fluorouracil (5-FU). For example, one derivative exhibited an IC50 of 4.53 µM against HCT116 colorectal carcinoma cells, indicating potent anticancer activity .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. Compounds containing imidazo[1,2-a]pyridine structures have shown efficacy against a range of bacterial and fungal strains.

Data Table: Antimicrobial Activity

CompoundMIC (µM)Target Organisms
This compound1.27Gram-positive bacteria
Similar derivatives2.60Gram-negative bacteria
2.65Fungal strains

These findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance antimicrobial activity .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes involved in disease pathways. Its structural features allow it to interact effectively with enzyme active sites.

Example: Inhibition Studies

Inhibitory assays have shown that similar compounds can inhibit dihydrofolate reductase (DHFR), a key enzyme in purine synthesis. This inhibition is crucial for developing new antimicrobial agents targeting bacterial infections .

Drug Design and Development

The compound serves as a valuable scaffold for drug design due to its diverse biological activities. The ability to modify the imidazo[1,2-a]pyridine core allows for the optimization of pharmacological properties such as potency and selectivity.

Computational Studies

Computational analyses have been conducted to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of derivatives based on this compound. These studies are essential for identifying promising candidates for further development in drug discovery .

Mechanism of Action

The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are observed.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The imidazo[1,2-a]pyridine core in the target compound distinguishes it from pyrazole or pyrazolo[3,4-d]pyrimidine derivatives, which exhibit distinct electronic profiles and binding modes .
  • Substituent Effects : The 3-methoxybenzamide group offers moderate polarity compared to highly fluorinated analogs (e.g., pentafluoroethyl or trifluoromethyl groups in ), which may reduce metabolic degradation but also lower membrane permeability.
  • Bioactivity : Fluorinated compounds (e.g., ) often demonstrate higher target affinity due to enhanced van der Waals interactions, whereas methoxy-substituted derivatives prioritize balanced pharmacokinetics .

Pharmacokinetic and Pharmacodynamic Data

Limited direct data are available for the target compound, but inferences can be drawn from structural analogs:

Parameter Target Compound Analog (Nitro-substituted imidazo[1,2-a]pyridine) Analog (Pyrazolo[3,4-d]pyrimidine)
LogP Estimated 2.8–3.5 ~4.1 (nitro group increases lipophilicity) ~3.0 (fluoro groups balance polarity)
Solubility (µg/mL) Moderate (methoxy enhances aqueous solubility) Low (nitro reduces solubility) High (amide and fluorinated groups)
Metabolic Stability Moderate (methoxy resists oxidation) Low (nitro group prone to reduction) High (fluorine blocks CYP450)

Notes:

  • The nitro group in analogs introduces metabolic liabilities, whereas the target compound’s methoxy group may improve stability .
  • Fluorinated benzamide derivatives () exhibit superior target binding but higher synthetic complexity .

Biological Activity

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound this compound can be described by the following structural formula:

C19H17N3O\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}

This molecular structure features an imidazo[1,2-a]pyridine moiety, which is known for its pharmacological relevance, particularly in oncology and neurology.

Synthesis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves several methodologies including:

  • Catalytic Processes : The use of dual catalytic systems (e.g., flavin and iodine) has been reported to facilitate the formation of C-N bonds in these heterocycles under mild conditions .
  • One-Pot Reactions : Efficient one-pot reactions have been developed to synthesize various imidazo derivatives, enhancing yield and reducing reaction time .

Antitumor Activity

This compound has shown promising antitumor activity in various studies. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has been evaluated for its ability to inhibit cell proliferation in different cancer cell lines. Preliminary results indicate that it exhibits moderate to high potency against specific tumor types .
  • Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cancer progression. For example, related compounds have demonstrated inhibition of RET kinase activity, which is crucial for certain cancer therapies .

Antiviral Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine can also exhibit antiviral properties. Some studies have highlighted their potential effectiveness against viral infections through mechanisms that disrupt viral replication .

Case Studies

  • Study on RET Kinase Inhibition :
    • A series of benzamide derivatives were synthesized and evaluated for their inhibitory effects on RET kinase. Among these, compounds structurally similar to this compound showed significant inhibition in cellular assays .
  • Antitumor Efficacy in Mouse Models :
    • In vivo studies demonstrated that certain analogs of this compound could inhibit tumor growth in mouse models when administered at specific dosages. The results suggest a promising therapeutic window for further development .

Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorModerate to high potency against cancer cell lines
AntiviralPotential effectiveness against viral replication
Kinase InhibitionSignificant inhibition observed in RET kinase assays

Q & A

Q. What synthetic strategies are commonly employed for constructing the imidazo[1,2-a]pyridine core in compounds like N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide?

The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization reactions. For example, gold-catalyzed α-imino carbene insertion into alkynes has been used to generate substituted imidazo[1,2-a]pyridines (e.g., synthesis of sulfonamide derivatives in ). Key steps include:

  • Condensation reactions : Reacting 2-aminopyridines with α-bromo ketones or aldehydes.
  • Transition-metal catalysis : Gold or palladium catalysts enable regioselective cyclization (e.g., ).
  • Post-functionalization : Substituents like methoxy groups or benzamide moieties are introduced via Suzuki coupling or amide bond formation .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, distinct chemical shifts for the imidazo[1,2-a]pyridine protons (δ 7.5–9.0 ppm) and benzamide carbonyls (δ ~165 ppm) are observed ().
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., HRMS data for imidazo[1,2-a]pyridine derivatives in ).
  • X-ray crystallography : Resolves 3D conformation and binding interactions (e.g., used crystallography to optimize BCR-ABL inhibitors) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • In vitro kinase assays : Test inhibition of target kinases (e.g., IC₅₀ determination for BCR-ABL in ).
  • Cell viability assays : Use SRB or MTT assays to assess antiproliferative effects (e.g., tested imidazo[1,2-a]pyridines against HeLa and MDA-MB-231 cells).
  • Selectivity profiling : Screen against related enzymes (e.g., COX-1/COX-2 selectivity in ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

  • Substituent analysis : Modify the benzamide (e.g., methoxy vs. trifluoromethyl) and imidazo[1,2-a]pyridine (e.g., C-3 position) groups. showed that morpholine at C-3 improved COX-2 selectivity (IC₅₀ = 0.07 μM).
  • Linker optimization : Replace amide bonds with alkynyl or triazole linkers to enhance metabolic stability (e.g., used a triple bond to evade T315I mutation resistance).
  • Pharmacophore mapping : Use computational tools to identify critical hydrogen-bonding residues (e.g., employed molecular docking to prioritize analogs) .

Q. What strategies are effective in overcoming resistance mutations (e.g., T315I in BCR-ABL) for imidazo[1,2-a]pyridine-based inhibitors?

  • Steric-bypass design : Introduce rigid substituents (e.g., triple bonds in ) to avoid clashes with bulkier mutant side chains.
  • Dual-target inhibition : Combine kinase inhibition with modulation of efflux pumps or apoptotic pathways (e.g., linked imidazo[1,2-a]pyridines to piperazine for enhanced cytotoxicity).
  • Prodrug approaches : Mask polar groups to improve bioavailability and target engagement .

Q. How can in silico methods predict ADME/pharmacokinetic properties of this compound?

  • Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors ().
  • Molecular dynamics simulations : Predict binding stability to targets (e.g., used docking scores to rank analogs).
  • CYP450 inhibition assays : Prioritize compounds with low CYP3A4/2D6 inhibition to reduce drug-drug interactions .

Q. What experimental models are suitable for validating in vivo efficacy?

  • Xenograft models : Implant BCR-ABL(T315I)-expressing Ba/F3 cells in mice to test survival (e.g., reported prolonged survival with oral AP24534).
  • Pharmacodynamic markers : Measure target phosphorylation (e.g., p-CRKL for BCR-ABL inhibition) in blood/tissue samples.
  • Toxicology profiling : Monitor liver enzymes and hematological parameters during repeat-dose studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.